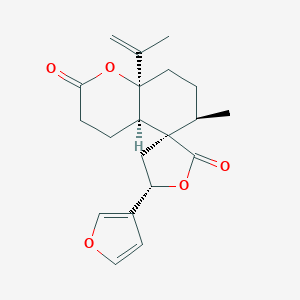
Secochiliolide lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Secochiliolide lactone is a natural product that is isolated from the leaves of Eupatorium lindleyanum, a plant that is widely distributed in South America. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Due to its potential therapeutic applications, there has been a growing interest in the synthesis and study of secochiliolide lactone in recent years.
Mecanismo De Acción
The mechanism of action of secochiliolide lactone is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways in cells. For example, secochiliolide lactone has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. In addition, secochiliolide lactone has been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell proliferation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-inflammatory, anti-tumor, and anti-viral activities, secochiliolide lactone has been found to have other biochemical and physiological effects. For example, secochiliolide lactone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that secochiliolide lactone may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of secochiliolide lactone is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. In addition, secochiliolide lactone is a natural product, which means that it is less likely to have toxic side effects than synthetic compounds. However, one of the limitations of secochiliolide lactone is its low availability, which makes it difficult to study in large quantities.
Direcciones Futuras
There are several future directions for the study of secochiliolide lactone. One area of research is the development of new synthetic methods for the production of secochiliolide lactone, which could increase its availability for study. Another area of research is the elucidation of the mechanism of action of secochiliolide lactone, which could lead to the development of new therapeutics that target specific signaling pathways. Finally, the potential applications of secochiliolide lactone in the treatment of neurodegenerative diseases such as Alzheimer's disease should be further explored.
Métodos De Síntesis
The synthesis of secochiliolide lactone has been achieved through several different methods. One of the most commonly used methods involves the isolation of the compound from Eupatorium lindleyanum leaves, followed by purification and characterization using various spectroscopic techniques. Another method involves the total synthesis of the compound, which has been achieved through several different approaches, including the use of chiral auxiliaries and asymmetric catalysis.
Aplicaciones Científicas De Investigación
The biological activities of secochiliolide lactone have been extensively studied in recent years. In vitro studies have shown that secochiliolide lactone exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, secochiliolide lactone has been found to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. Furthermore, secochiliolide lactone has been shown to have anti-viral activity against several different viruses, including influenza virus and hepatitis C virus.
Propiedades
Número CAS |
102904-57-4 |
|---|---|
Nombre del producto |
Secochiliolide lactone |
Fórmula molecular |
C20H24O5 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
(4aR,5R,5'S,6R,8aS)-5'-(furan-3-yl)-6-methyl-8a-prop-1-en-2-ylspiro[3,4,4a,6,7,8-hexahydrochromene-5,3'-oxolane]-2,2'-dione |
InChI |
InChI=1S/C20H24O5/c1-12(2)20-8-6-13(3)19(16(20)4-5-17(21)25-20)10-15(24-18(19)22)14-7-9-23-11-14/h7,9,11,13,15-16H,1,4-6,8,10H2,2-3H3/t13-,15+,16-,19-,20-/m1/s1 |
Clave InChI |
LFYGUJGWDAXFFQ-JCRWAUQASA-N |
SMILES isomérico |
C[C@@H]1CC[C@]2([C@@H]([C@@]13C[C@H](OC3=O)C4=COC=C4)CCC(=O)O2)C(=C)C |
SMILES |
CC1CCC2(C(C13CC(OC3=O)C4=COC=C4)CCC(=O)O2)C(=C)C |
SMILES canónico |
CC1CCC2(C(C13CC(OC3=O)C4=COC=C4)CCC(=O)O2)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



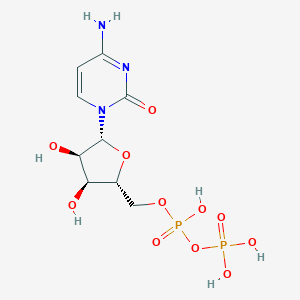
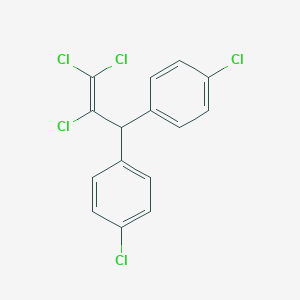
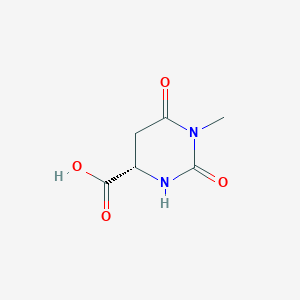
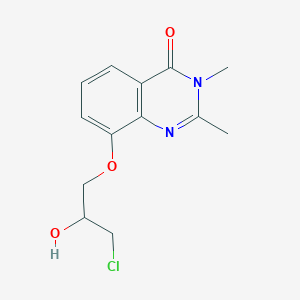
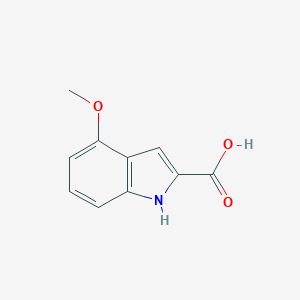
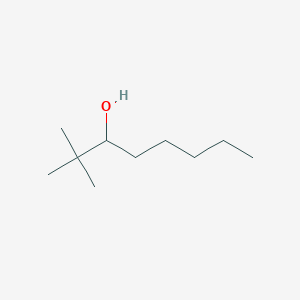
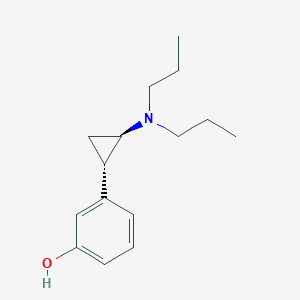
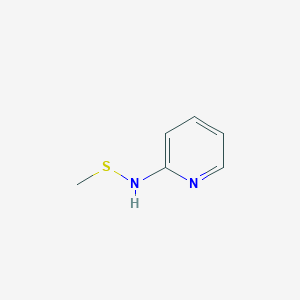
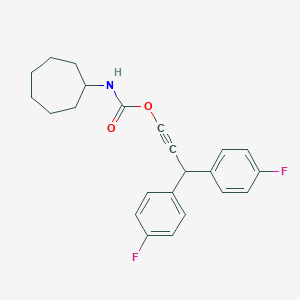
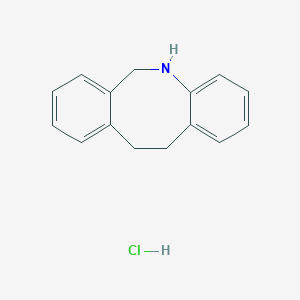
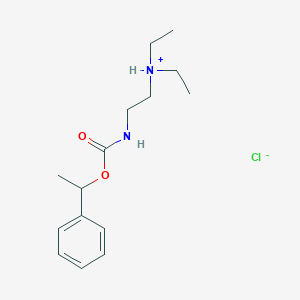
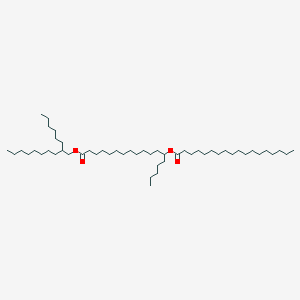
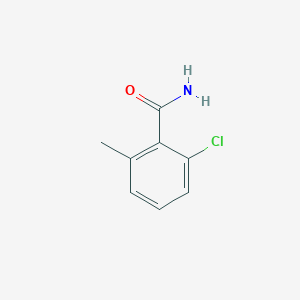
![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide](/img/structure/B34339.png)